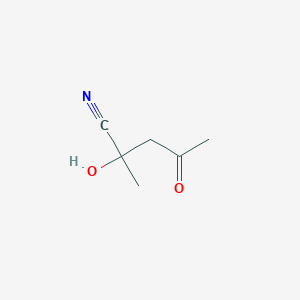
2-Hydroxy-2-methyl-4-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-4-oxopentanenitrile is an organic compound with the molecular formula C6H9NO2 It is a hydroxynitrile, characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methyl-4-oxopentanenitrile can be synthesized through the addition of hydrogen cyanide (HCN) to carbonyl compounds such as ketonesFor instance, the reaction of a ketone like 2-hydroxy-2-methylbutanone with HCN under controlled conditions yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate ketones in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-4-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-4-oxopentanenitrile.
Reduction: Formation of 2-hydroxy-2-methylpentanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-2-methyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-4-oxopentanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropanenitrile
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-2-methylpentanenitrile
Uniqueness
2-Hydroxy-2-methyl-4-oxopentanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the same carbon chain, which imparts distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in chemical and biological systems, setting it apart from other similar compounds .
Properties
CAS No. |
6330-33-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-4-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO2/c1-5(8)3-6(2,9)4-7/h9H,3H2,1-2H3 |
InChI Key |
KUGQPPJLJJVNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















